molecular formula C8H6IN3 B12850048 4-(4-Iodo-1H-pyrazol-3-YL)pyridine

4-(4-Iodo-1H-pyrazol-3-YL)pyridine

Cat. No.: B12850048
M. Wt: 271.06 g/mol
InChI Key: QRHIXVLXNROISE-UHFFFAOYSA-N
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Description

4-(4-Iodo-1H-pyrazol-3-YL)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Iodo-1H-pyrazol-3-YL)pyridine typically involves the iodination of a preformed pyrazole-pyridine structure. One common method includes the reaction of 4-bromo-1H-pyrazole with pyridine-3-boronic acid under Suzuki coupling conditions, followed by iodination using iodine or an iodine-containing reagent .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Iodo-1H-pyrazol-3-YL)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the rings.

    Coupling Reactions: It can be used in cross-coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Coupling: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products: The major products depend on the specific reaction but can include various substituted pyrazole-pyridine derivatives, which may have enhanced biological or chemical properties .

Scientific Research Applications

4-(4-Iodo-1H-pyrazol-3-YL)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Iodo-1H-pyrazol-3-YL)pyridine in biological systems involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application but often involve modulation of signal transduction pathways or inhibition of enzyme activity .

Comparison with Similar Compounds

  • 4-Iodo-1-(pyridin-3-ylmethyl)pyrazole
  • 1H-Pyrazolo[3,4-b]pyridines

Comparison: 4-(4-Iodo-1H-pyrazol-3-YL)pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of binding affinity and specificity for certain targets .

Properties

Molecular Formula

C8H6IN3

Molecular Weight

271.06 g/mol

IUPAC Name

4-(4-iodo-1H-pyrazol-5-yl)pyridine

InChI

InChI=1S/C8H6IN3/c9-7-5-11-12-8(7)6-1-3-10-4-2-6/h1-5H,(H,11,12)

InChI Key

QRHIXVLXNROISE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=C(C=NN2)I

Origin of Product

United States

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